![molecular formula C11H9NO4 B1299333 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid CAS No. 33282-16-5](/img/structure/B1299333.png)
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
Overview
Description
The compound 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of the methoxyphenyl group may influence the compound's physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions. For example, a related compound, 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid, was synthesized using a regioselective 1,3-dipolar cycloaddition, followed by several steps including condensation, nucleophilic attack, and oxidation to achieve the target molecule . Similarly, the synthesis of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole involved spectral studies and X-ray diffraction studies, indicating the importance of structural analysis in the synthesis of isoxazole derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic methods and crystallography. For instance, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined using X-ray diffraction, and the molecule was found to crystallize in the trigonal space group . Similarly, the structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was elucidated using single-crystal X-ray diffraction . These studies highlight the importance of molecular structure analysis in understanding the properties of isoxazole derivatives.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including alkylation, cycloaddition, and condensation reactions. The reactivity of these compounds can be influenced by the substituents on the isoxazole ring. For example, the study on 3-hydroxyisoxazoles showed that O-alkylation is highly favored over N-alkylation, leading to the formation of 3-O-alkyl products . This reactivity is crucial for the synthesis of various isoxazole-based compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as acidity, basicity, and solubility, can be influenced by the substituents on the isoxazole ring. The tautomerism of heteroaromatic compounds like isoxazoles can affect their spectral properties and reactivity. For instance, isoxazol-5-ones have been reported to have acid strengths comparable to carboxylic acids . Additionally, the presence of methoxy groups can impact the hydrogen bonding and crystal packing of these compounds, as seen in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid .
Scientific Research Applications
Synthesis of Isoxazole Derivatives
Recent studies have highlighted the synthesis of isoxazole derivatives, which are significant in various chemical reactions. For instance, Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives via domino isoxazole-isoxazole isomerization, catalyzed by Fe(II). This method allowed for the formation of isoxazole-4-carboxylic esters and amides, demonstrating the compound's utility in synthesizing complex chemical structures (Serebryannikova et al., 2019).
Biological Evaluation and Docking Studies
Another research avenue involves the biological evaluation and docking studies of isoxazole derivatives. Shingare et al. (2018) synthesized novel isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. The study found compounds with significant activity against various bacterial strains, demonstrating the potential therapeutic applications of these derivatives (Shingare et al., 2018).
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQABFVYNGOELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360218 | |
Record name | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33282-16-5 | |
Record name | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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